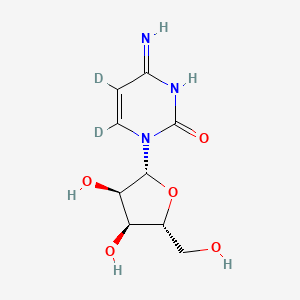

Cytidine-d2

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H13N3O5 |

|---|---|

Peso molecular |

245.23 g/mol |

Nombre IUPAC |

5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i1D,2D |

Clave InChI |

UHDGCWIWMRVCDJ-SXFMXZDVSA-N |

SMILES isomérico |

[2H]C1=C(N(C(=O)NC1=N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H] |

SMILES canónico |

C1=CN(C(=O)NC1=N)C2C(C(C(O2)CO)O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Cytidine-d2: Molecular Weight, Isotopic Enrichment, and Applications in Research and Development

This guide provides a comprehensive technical overview of deuterated cytidine (Cytidine-d2), a vital tool for researchers, scientists, and drug development professionals. We will delve into the fundamental properties of Cytidine-d2, including its molecular weight and isotopic enrichment, and explore its critical applications, particularly as an internal standard in bioanalytical methods and as a tracer in metabolic research. This document moves beyond a simple recitation of facts to explain the underlying scientific principles and rationale behind the use of this stable isotope-labeled compound.

Understanding Isotopic Labeling and the Significance of Cytidine-d2

Stable isotope labeling, the substitution of an atom in a molecule with one of its non-radioactive isotopes, is a powerful technique in modern scientific research. Deuterium (²H or D), a stable isotope of hydrogen, is a common choice for labeling due to its relative ease of incorporation and the significant mass difference it imparts compared to protium (¹H).

Cytidine, a pyrimidine nucleoside, is a fundamental component of ribonucleic acid (RNA) and a precursor for other essential biomolecules. Its deuterated analogue, Cytidine-d2, offers researchers a molecular probe that is chemically identical to its endogenous counterpart but physically distinguishable by its increased mass. This seemingly simple modification unlocks a wealth of analytical possibilities.

Molecular Weight and Common Isotopologues

The molecular weight of a molecule is dependent on the specific isotopes of the elements it contains. For Cytidine-d2, the precise molecular weight varies depending on the position and number of deuterium atoms incorporated. Two of the most common commercially available isotopologues are:

-

Cytidine-5,6-d2: Deuterium atoms are incorporated at the 5th and 6th positions of the pyrimidine ring.

-

Cytidine (ribose-5',5''-d2): Deuterium atoms are incorporated at the 5' position of the ribose sugar moiety.

The introduction of two deuterium atoms in place of two protium atoms increases the molecular weight of cytidine by approximately 2.014 Da for each substitution.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Cytidine (unlabeled) | C₉H₁₃N₃O₅ | 243.22 | 243.0855 |

| Cytidine-d2 | C₉H₁₁D₂N₃O₅ | ~245.23 | ~245.0981 |

Note: The exact molecular weight can vary slightly based on the isotopic purity of the starting materials and the specific isotopologue.

Synthesis and Characterization of Cytidine-d2

The synthesis of Cytidine-d2 requires specialized chemical procedures to introduce deuterium at specific molecular positions. The choice of synthetic route depends on the desired labeling pattern.

Synthesis of Cytidine-5,6-d2

One common method for introducing deuterium into the pyrimidine ring is through a catalytic hydrogen-deuterium (H-D) exchange reaction.[1]

Experimental Protocol: Synthesis of Cytidine-5,6-d2 via H-D Exchange

Objective: To synthesize Cytidine-5,6-d2 from unlabeled cytidine.

Materials:

-

Cytidine

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Palladium on carbon (Pd/C) catalyst (10%)

-

Deuterium gas (D₂)

-

Inert atmosphere glovebox or Schlenk line

-

High-pressure reaction vessel

Procedure:

-

Catalyst Activation (Pre-reduction): In an inert atmosphere, suspend the Pd/C catalyst in D₂O. Stir the suspension under a D₂ atmosphere for 1-2 hours to ensure the catalyst is fully activated and saturated with deuterium.

-

Reaction Setup: Dissolve cytidine in D₂O in a high-pressure reaction vessel. Carefully add the pre-reduced Pd/C catalyst to the solution under an inert atmosphere.

-

H-D Exchange Reaction: Seal the reaction vessel and purge with D₂ gas. Pressurize the vessel with D₂ gas (pressure and temperature will need to be optimized, but a starting point could be 50 psi at 100-120 °C).

-

Reaction Monitoring: Allow the reaction to proceed with vigorous stirring for a predetermined time (e.g., 24-48 hours). The progress of the deuteration can be monitored by taking small aliquots, removing the catalyst, and analyzing by ¹H NMR or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the vessel to room temperature and carefully vent the D₂ gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: The crude product in the D₂O filtrate can be purified by recrystallization or chromatography (e.g., reversed-phase HPLC) to yield pure Cytidine-5,6-d2.

-

Characterization: Confirm the structure and determine the isotopic enrichment of the final product using ¹H NMR, ²H NMR, and high-resolution mass spectrometry (HRMS).

Synthesis of Cytidine (ribose-5',5''-d2)

Labeling the ribose moiety typically involves starting with a deuterated sugar precursor.

Conceptual Synthesis Workflow for Cytidine (ribose-5',5''-d2)

Caption: Synthesis of Cytidine (ribose-5',5''-d2).

Determination of Isotopic Enrichment

The utility of Cytidine-d2 is directly dependent on its isotopic enrichment, which is the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. High isotopic enrichment (typically >98%) is crucial to minimize interference from the unlabeled analogue and ensure the accuracy of quantitative measurements.[2] The two primary techniques for determining isotopic enrichment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative NMR (qNMR) for Isotopic Enrichment

Quantitative ¹H NMR can be used to determine the degree of deuteration by comparing the integral of the signal corresponding to the proton at the labeled position with the integrals of signals from protons at unlabeled positions. In a highly deuterated compound, the residual proton signal at the labeled position will be significantly diminished. For a more direct measurement, ²H (Deuterium) NMR can be employed.[3]

Experimental Protocol: Determination of Isotopic Enrichment by q¹H NMR

Objective: To determine the isotopic enrichment of a Cytidine-d2 sample.

Materials:

-

Cytidine-d2 sample

-

Unlabeled cytidine reference standard

-

High-purity NMR solvent (e.g., DMSO-d₆)

-

Internal standard with a known concentration (e.g., maleic acid)

-

High-field NMR spectrometer (≥400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the Cytidine-d2 sample and the internal standard and dissolve them in a precise volume of NMR solvent. Prepare a similar sample with the unlabeled cytidine reference standard.

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum of both the Cytidine-d2 sample and the unlabeled cytidine reference.

-

Crucial Parameters for Quantitation:

-

Use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation between scans.

-

Acquire a sufficient number of scans (NS) to achieve a high signal-to-noise ratio.

-

Ensure a calibrated 90° pulse width.

-

-

-

Data Processing: Process both spectra identically (e.g., Fourier transformation, phase correction, and baseline correction).

-

Integration and Calculation:

-

In the spectrum of the unlabeled cytidine, integrate a well-resolved signal from an unlabeled position (e.g., a ribose proton) and the signal from the proton at the position that is deuterated in the Cytidine-d2 sample. The ratio of these integrals should correspond to the ratio of the number of protons.

-

In the spectrum of the Cytidine-d2 sample, integrate the same two signals.

-

The isotopic enrichment can be calculated using the following formula: Isotopic Enrichment (%) = (1 - (Integral_labeled_position_d2 / Integral_unlabeled_position_d2) / (Integral_labeled_position_unlabeled / Integral_unlabeled_position_unlabeled)) * 100

-

Mass Spectrometry for Isotopic Enrichment

High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic distribution. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the unlabeled (M), singly deuterated (M+1), and doubly deuterated (M+2) species can be determined.

Applications in Drug Development and Research

Cytidine-d2 is an indispensable tool in various stages of drug discovery and development, primarily due to its utility as an internal standard in quantitative bioanalysis.

The Gold Standard: Cytidine-d2 as an Internal Standard in LC-MS/MS Bioanalysis

In pharmacokinetic (PK) and drug metabolism studies, it is crucial to accurately quantify the concentration of drugs and their metabolites in complex biological matrices like plasma or urine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.[4]

The use of a stable isotope-labeled internal standard (SIL-IS), such as Cytidine-d2 for the quantification of endogenous cytidine, is considered the gold standard in bioanalysis.[5][6]

Why is a SIL-IS the Gold Standard?

A SIL-IS is the ideal internal standard because it has nearly identical physicochemical properties to the analyte of interest. This means it will behave similarly during:

-

Sample Preparation: Extraction efficiency, and potential for loss or degradation will be the same for both the analyte and the SIL-IS.

-

Chromatographic Separation: The analyte and SIL-IS will co-elute, or elute very closely, which is critical for correcting for matrix effects.

-

Mass Spectrometric Detection: Ionization efficiency can be affected by other co-eluting compounds from the biological matrix (ion suppression or enhancement). Since the analyte and SIL-IS co-elute and have the same chemical properties, they will experience the same matrix effects.

By adding a known amount of Cytidine-d2 to every sample, calibration standard, and quality control sample at the beginning of the sample preparation process, any variability introduced during the analytical workflow will affect both the analyte and the internal standard equally. The final quantification is based on the ratio of the analyte's response to the internal standard's response, which remains constant even if absolute signal intensities fluctuate. This ensures the accuracy and precision of the results.[5]

Experimental Protocol: Quantification of Cytidine in Human Plasma using Cytidine-d2 by LC-MS/MS

Objective: To develop and validate a method for the accurate quantification of cytidine in human plasma.

Materials:

-

Human plasma

-

Cytidine analytical standard

-

Cytidine-d2 internal standard

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

Appropriate HPLC or UHPLC column (e.g., C18)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of cytidine and Cytidine-d2 in a suitable solvent (e.g., methanol/water).

-

Prepare a series of working solutions of cytidine for the calibration curve and quality control (QC) samples by diluting the stock solution.

-

Prepare a working solution of Cytidine-d2 at a fixed concentration.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibrator, or QC, add 150 µL of cold acetonitrile containing the Cytidine-d2 internal standard.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate cytidine from other plasma components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Conditions (Positive Ion Mode):

-

Ionization Source: Electrospray Ionization (ESI)

-

Monitor the following Multiple Reaction Monitoring (MRM) transitions:

-

Cytidine: m/z 244.1 → 112.1 (Quantifier), m/z 244.1 → [a suitable second transition] (Qualifier)

-

Cytidine-d2: m/z 246.1 → 114.1 (Quantifier)

-

-

Optimize MS parameters such as collision energy and declustering potential for each transition.

-

-

-

Data Analysis and Quantification:

-

Construct a calibration curve by plotting the peak area ratio of cytidine to Cytidine-d2 against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to fit the data.

-

Determine the concentration of cytidine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

-

Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.[2][7]

Workflow for Bioanalytical Sample Quantification

Caption: Bioanalytical workflow using a SIL-IS.

Cytidine-d2 in Metabolic Tracer Studies

Beyond its role as an internal standard, Cytidine-d2 can be used as a metabolic tracer to study the flux through pathways involving cytidine metabolism. By introducing Cytidine-d2 into a biological system (e.g., cell culture or in vivo), researchers can track the incorporation of the deuterium label into downstream metabolites using mass spectrometry. This allows for the quantitative assessment of metabolic pathway activity under various physiological or pathological conditions.

Conclusion

Cytidine-d2 is a powerful and versatile tool in the arsenal of modern researchers and drug developers. Its fundamental properties, particularly its mass difference from unlabeled cytidine, enable its use as a highly reliable internal standard for quantitative bioanalysis, ensuring the accuracy and robustness of pharmacokinetic and drug metabolism data. Furthermore, its application as a metabolic tracer provides valuable insights into the dynamics of cellular metabolism. A thorough understanding of the synthesis, characterization, and application of Cytidine-d2, as outlined in this guide, is essential for its effective implementation in advancing scientific discovery and the development of new therapeutics.

References

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

Garg, U. (2023). Determination of 5-azacitidine in human plasma by LC-MS/MS: application to pharmacokinetics pilot study in MDS/AML patients. Clinical and Translational Science. [Link]

-

Giraudeau, P., Akoka, S., & Remaud, G. S. (2007). Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Analytical Chemistry. [Link]

-

Gong, Y., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Liang, X., et al. (2016). Method for preparing 2-deoxy-D-ribose. SciSpace. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass. [Link]

-

Ska, J., & Dembkowski, L. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. [Link]

-

World Health Organization. (2024). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Method for preparing 2-deoxy-D-ribose (2016) | Xing-Yong Liang [scispace.com]

- 4. Determination of 5-azacitidine in human plasma by LC-MS/MS: application to pharmacokinetics pilot study in MDS/AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. cdn.who.int [cdn.who.int]

Unveiling the Isotopic Difference: A Technical Guide to Cytidine and Deuterated Cytidine-d2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Elemental Composition

In the landscape of bioanalytical chemistry and drug development, precision is paramount. The accurate quantification of endogenous molecules and therapeutic agents in complex biological matrices underpins critical decisions in pharmacology, toxicology, and clinical research. Cytidine, a fundamental pyrimidine nucleoside, is a core component of RNA and a key player in various metabolic pathways.[1][2][3] It is formed when a cytosine base is attached to a ribose ring and serves as a precursor for other nucleosides like uridine.[3][4]

To accurately measure cytidine, we turn to a powerful analytical technique: the use of stable isotope-labeled internal standards. This guide provides an in-depth exploration of the distinction between cytidine and its deuterated analogue, Cytidine-d2. We will dissect their core molecular differences, the analytical methodologies used to differentiate them, and the profound impact of isotopic labeling on the integrity of quantitative bioanalysis. This is not merely a comparison of two molecules; it is an exposition on the principle of achieving analytical certainty.

Part 1: The Core Distinction: A Tale of Two Neutrons

The fundamental difference between Cytidine and Cytidine-d2 lies in their isotopic composition. Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron in its nucleus, in contrast to protium (¹H), which has only a proton. In Cytidine-d2, two specific hydrogen atoms have been replaced by deuterium atoms.

Chemical Structure and Physicochemical Properties

While chemically identical in terms of reactivity in most biological contexts, the substitution of hydrogen with deuterium imparts a critical, measurable difference in mass. The most common commercially available forms of deuterated cytidine are labeled on the pyrimidine ring, such as cytidine-5,6-d2.[5]

Caption: Chemical structures of Cytidine and Cytidine-d2.

This subtle structural modification has no significant impact on properties like solubility or pKa but is the cornerstone of its utility in analytical chemistry.

Table 1: Comparative Physicochemical Properties of Cytidine vs. Cytidine-d2

| Property | Cytidine | Cytidine-d2 | Rationale for Significance |

| Molecular Formula | C₉H₁₃N₃O₅[1][6][7] | C₉H₁₁D₂N₃O₅ | Reflects the isotopic substitution. |

| Average Molecular Weight | ~243.22 g/mol [8] | ~245.23 g/mol [9] | The ~2 Dalton mass difference is easily resolved by mass spectrometry. |

| Monoisotopic Mass | 243.08557 Da | 245.09807 Da[9] | Crucial for high-resolution mass spectrometry to differentiate the molecules. |

| Biological Activity | Endogenous nucleoside | Considered biochemically equivalent | Ensures it behaves identically to the analyte in biological systems. |

| Isotopic Purity | N/A | Typically >98%[10] | High purity is essential to prevent cross-signal interference with the analyte. |

The Kinetic Isotope Effect (KIE)

A pivotal concept in deuteration is the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond proceed at a slower rate. While the primary application of Cytidine-d2 is as an internal standard where metabolism is not intended, the KIE is the foundational principle behind the development of deuterated drugs, which can exhibit improved metabolic stability and pharmacokinetic profiles.[11][12][13]

Part 2: Analytical Differentiation: Seeing the Mass Difference

Distinguishing between cytidine and its deuterated counterpart is impossible with simple UV or fluorescence detection. The power to resolve these molecules lies in techniques that are sensitive to their mass: Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.

Mass Spectrometry (MS): The Gold Standard for Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for this purpose. It separates molecules based on their mass-to-charge ratio (m/z), making the 2 Da difference between cytidine and Cytidine-d2 readily apparent.[14]

The Causality of the Workflow: The goal of a quantitative bioanalytical method is to mitigate any potential variability that could compromise accuracy. An ideal internal standard (IS) should behave identically to the analyte of interest through every step of the process—extraction, chromatography, and ionization. Because Cytidine-d2 is chemically identical to cytidine, it co-elutes during chromatography and experiences the same extraction efficiency and potential for ion suppression in the MS source.[10] By adding a known concentration of Cytidine-d2 to every sample, we can use the ratio of the analyte signal to the IS signal for quantification. This ratio remains stable even if sample loss occurs during preparation or if the instrument's sensitivity fluctuates, providing a self-validating system for each sample.[10][15]

Caption: Quantitative analysis workflow using a stable isotope-labeled internal standard.

Experimental Protocol: Quantification of Cytidine in Human Plasma via LC-MS/MS

-

Preparation of Standards:

-

Prepare a stock solution of Cytidine (analyte) and Cytidine-d2 (Internal Standard, IS) in methanol at 1 mg/mL.

-

Create a series of calibration standards by spiking blank human plasma with the cytidine stock to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of ice-cold acetonitrile containing a fixed concentration of Cytidine-d2 (e.g., 100 ng/mL).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[16]

-

Chromatographic Separation: Use a suitable column (e.g., HILIC) to retain the polar cytidine molecules.[17][18]

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).

-

Table 2: Example Mass Spectrometry Parameters

| Parameter | Cytidine (Analyte) | Cytidine-d2 (IS) |

| Precursor Ion (Q1) | m/z 244.1 | m/z 246.1 |

| Product Ion (Q3) | m/z 112.1 | m/z 114.1 |

| Collision Energy | Optimized (e.g., 15 eV) | Optimized (e.g., 15 eV) |

-

Data Processing:

-

Integrate the peak areas for both the cytidine and Cytidine-d2 MRM transitions.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of cytidine in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[19] While MS confirms mass, NMR confirms the precise location of atoms. In a standard proton (¹H) NMR spectrum of Cytidine-d2, the signals corresponding to the protons at the 5 and 6 positions of the cytosine ring would be absent, providing definitive proof of deuteration at those sites.[14][20] This technique is not used for routine quantification in bioanalysis due to its lower sensitivity compared to MS, but it is indispensable for the initial characterization and quality control of the deuterated standard itself.

Part 3: Field Applications: The Power of Isotopic Labeling

The use of Cytidine-d2 and similar deuterated compounds is not an academic exercise; it is a critical component of modern drug discovery and development, mandated by a need for the highest quality data.

The Premier Role: Internal Standard in Regulated Bioanalysis

As detailed in the protocol above, the primary application of Cytidine-d2 is as an internal standard for the accurate quantification of cytidine.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) strongly recommend the use of stable isotope-labeled internal standards for bioanalytical method validation to ensure data integrity.[10][15][21][22] The near-identical physicochemical behavior of the analyte and the SIL IS is the most effective way to correct for matrix effects—the phenomenon where components in a biological sample suppress or enhance the ionization of the target analyte, leading to inaccurate results.[10]

Probing Metabolism and Pharmacokinetics (PK)

Stable isotopes are essential tools for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs and endogenous molecules.[23][24] By administering a deuterated version of a compound, researchers can trace its metabolic fate without the need for radioactive labels.[25][26] This approach is fundamental to:

-

Metabolite Identification: Differentiating drug-related metabolites from endogenous background noise in MS scans.

-

Pharmacokinetic Studies: Co-administering labeled and unlabeled drugs allows for precise determination of bioavailability and clearance, reducing inter-subject variability.[27]

-

Metabolic Pathway Analysis: Tracing the flow of cytidine through its metabolic pathways, such as its deamination to uridine or phosphorylation to cytidine phosphates (CMP, CDP, CTP).[28][29][30]

Caption: Simplified metabolic pathways of Cytidine.

Conclusion: A Subtle Change, A Significant Impact

The difference between Cytidine and Cytidine-d2 is a mere two neutrons. Yet, this subtle isotopic substitution creates a world of difference in the analytical laboratory. Cytidine-d2 is not simply a heavier version of cytidine; it is a precision tool that enables researchers to achieve unparalleled accuracy and confidence in their quantitative data. Its role as a stable isotope-labeled internal standard is foundational to modern bioanalysis, ensuring that experimental variability is controlled and that the resulting data is robust and reliable. For any scientist working in drug development or metabolic research, understanding the distinction and application of deuterated standards is essential for maintaining the highest standards of scientific integrity.

References

-

PubChem. Cytidine. National Center for Biotechnology Information. [Link]

-

Wang, Y., et al. (2023). Cytidine Alleviates Dyslipidemia and Modulates the Gut Microbiota Composition in ob/ob Mice. Foods. [Link]

-

ResearchGate. Chemical structure of the cytidine. [Link]

-

Wnuk, S. F., et al. (2023). Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. International Journal of Molecular Sciences. [Link]

-

Derksen, D. J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. [Link]

-

Study.com. Cytosine vs. Cytidine | Definition, Structure & Function. [Link]

-

Ross, C. W., & Cole, C. V. (1968). Metabolism of Cytidine and Uridine in Bean Leaves. Plant Physiology. [Link]

-

Liu, M., et al. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Organic Chemistry. [Link]

-

AQA. A-level Chemistry Specification. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. (2024). [Link]

-

ResearchGate. The Synthesis of Deuterionucleosides. (2017). [Link]

-

Scott, P. J. H., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

-

SIELC Technologies. HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method. [Link]

-

Wikipedia. Cytidine. [Link]

-

U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

-

Hodny, Z., et al. (2023). A new technique for the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells. Biomedicine & Pharmacotherapy. [Link]

-

D'Souza, S., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews. [Link]

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds. (2024). [Link]

-

Osborn, B. L., & Abramson, F. P. (1998). Pharmacokinetic and metabolism studies using uniformly stable isotope labeled proteins with HPLC/CRIMS detection. Biopharmaceutics & Drug Disposition. [Link]

-

Yuan, M., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis. [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link]

-

Simo-Alfonso, E., et al. (1996). Separation of aracytidine and cytidine by capillary electrophoretic techniques. Journal of Chromatography A. [Link]

-

ResearchGate. The proposed metabolic pathways of cytidine. [Link]

-

Masson, G. R., et al. (2019). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. Chemical Reviews. [Link]

-

Heavy Water Board. Deuterium Labeled Compounds in Drug Discovery Process. [Link]

-

D'Souza, S., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews. [Link]

-

Metabolic Solutions. Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). [Link]

-

PubChem. [5',5''-2H2]cytidine. National Center for Biotechnology Information. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Cytidine. [Link]

-

eLS. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis. [Link]

-

ResearchGate. Metabolism of cytidine and cytidine analog – type agents. [Link]

-

Spectroscopy Online. Hydrogen–Deuterium Exchange Mass Spectrometry. (2013). [Link]

-

Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. [Link]

-

U.S. Food and Drug Administration. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. (2019). [Link]

-

Semantic Scholar. Applications of stable isotopes in clinical pharmacology. [Link]

-

Semantic Scholar. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. [Link]

-

ResearchGate. The use of stable isotopes in drug metabolism studies. (2014). [Link]

-

National Institute of Standards and Technology. Cytidine. NIST Chemistry WebBook. [Link]

-

Cheméo. Chemical Properties of Cytidine (CAS 65-46-3). [Link]

Sources

- 1. Cytidine | C9H13N3O5 | CID 6175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytosine vs. Cytidine | Definition, Structure & Function - Lesson | Study.com [study.com]

- 4. Cytidine Alleviates Dyslipidemia and Modulates the Gut Microbiota Composition in ob/ob Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Cytidine - Wikipedia [en.wikipedia.org]

- 7. Cytidine [webbook.nist.gov]

- 8. Cytidine (CAS 65-46-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Cytidine-d2-1 | C9H13N3O5 | CID 102601364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]

- 18. helixchrom.com [helixchrom.com]

- 19. people.bu.edu [people.bu.edu]

- 20. isotope.com [isotope.com]

- 21. fda.gov [fda.gov]

- 22. fda.gov [fda.gov]

- 23. metsol.com [metsol.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Pharmacokinetic and metabolism studies using uniformly stable isotope labeled proteins with HPLC/CRIMS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. semanticscholar.org [semanticscholar.org]

- 28. Metabolism of Cytidine and Uridine in Bean Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A new technique for the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Applications of Cytidine-d2 in nucleoside metabolism

An In-Depth Technical Guide to the Applications of Cytidine-d2 in Nucleoside Metabolism

Foreword: Beyond a Simple Label

In the intricate world of cellular biochemistry and pharmaceutical development, precision is paramount. We seek tools that not only measure but also illuminate the dynamic processes that govern life and disease. Stable isotope-labeled compounds are cornerstones of this pursuit, and among them, Deuterium-labeled Cytidine (Cytidine-d2) emerges as a uniquely powerful tool. This is not merely a heavier version of a native biomolecule; it is a sophisticated probe that unlocks a deeper understanding of nucleoside metabolism.

This guide moves beyond a superficial listing of applications. It is designed for the discerning researcher, scientist, and drug development professional who seeks to understand the causality behind experimental choices. We will explore the fundamental principles of nucleoside biochemistry, delve into the core applications of Cytidine-d2 as both a tracer and an internal standard, and provide field-proven protocols that are designed to be self-validating. Herein lies a synthesis of technical accuracy and practical insight, grounded in authoritative references, to empower your research and development endeavors.

Chapter 1: The Foundations of Pyrimidine Metabolism and Isotopic Tracing

A comprehensive understanding of Cytidine-d2's utility begins with the metabolic context in which it operates. Nucleoside metabolism is a critical hub for cellular function, providing the building blocks for DNA and RNA synthesis.[1]

The Two Arms of Pyrimidine Synthesis: De Novo and Salvage

Cells employ two primary strategies to produce pyrimidine nucleotides: the de novo pathway and the salvage pathway.[2]

-

De Novo Synthesis: This pathway builds pyrimidine rings from simple precursors like glutamine, CO₂, and aspartate.[2] It is an energy-intensive process essential for rapidly proliferating cells, such as cancer cells, which have high demands for new nucleic acids.[2]

-

Salvage Pathway: This highly efficient route recycles pre-formed nucleobases and nucleosides, like cytidine, that are generated from the breakdown of DNA and RNA.[3][4] Most tissues rely on this pathway to maintain their nucleotide pools, conserving cellular energy.[2]

Cytidine-d2 is introduced into this system via the salvage pathway, where it is acted upon by the same enzymes as its endogenous counterpart, making it an ideal tracer for this metabolic route.

The Principle of Isotopic Labeling and the Deuterium Advantage

Stable isotope labeling involves replacing an atom in a molecule with its heavier, non-radioactive isotope.[5] Replacing hydrogen (¹H) with deuterium (²H or D) is a subtle yet powerful modification.[6] For tracer applications, the key assumption is that the labeled molecule (e.g., Cytidine-d2) behaves almost identically to its unlabeled counterpart from a biochemical perspective, allowing it to trace metabolic pathways without perturbing them.[6]

The C-D bond is stronger than the C-H bond. If the cleavage of this bond is the rate-limiting step in a metabolic reaction, the reaction will proceed more slowly for the deuterated compound. This is known as the Deuterium Kinetic Isotope Effect (KIE).[7] While critical for creating more stable drugs, for tracer studies, deuterium is typically placed at positions not involved in rate-limiting enzymatic reactions to ensure it faithfully tracks the native molecule's metabolism.

Chapter 2: Core Applications in Research and Drug Development

Cytidine-d2's utility spans the entire drug development pipeline, from fundamental metabolic research to clinical bioanalysis.

Application 1: Metabolic Flux Analysis (MFA)

Metabolic flux analysis is a powerful technique for quantifying the rates of metabolic pathways within a biological system.[8] By introducing Cytidine-d2 as a tracer, researchers can precisely track its incorporation into downstream metabolites and macromolecules like RNA and DNA.

Causality in Experimental Design: The choice of Cytidine-d2 allows for the specific interrogation of the pyrimidine salvage pathway. By measuring the rate of appearance of d2-labeled cytidine mono-, di-, and triphosphates (CMP, CDP, CTP), one can calculate the flux—the actual rate of metabolite processing—through this pathway. This is invaluable for understanding how diseases like cancer or the introduction of a therapeutic agent can rewire cellular metabolism.[9][10] For example, a study might reveal that a cancer cell line upregulates the salvage pathway to meet its high demand for nucleotides, a vulnerability that could be therapeutically targeted.

Application 2: The Gold Standard for Quantitative Bioanalysis

In drug development, accurately measuring the concentration of a drug or an endogenous molecule in a biological matrix (like plasma or urine) is non-negotiable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred platform for this, and the use of a stable isotope-labeled internal standard is the gold standard for ensuring accuracy.[11][12]

Cytidine-d2 is the ideal internal standard for the quantification of endogenous cytidine for several reasons:

-

Co-elution: It has virtually identical chromatographic properties to endogenous cytidine, meaning they elute from the LC column at the same time.[11]

-

Identical Ionization and Fragmentation: It behaves identically in the mass spectrometer's ion source and fragments similarly, but at a slightly higher mass.[11]

-

Correction for Variability: Because it is added at the very beginning of sample processing, it experiences the same potential losses during extraction and the same matrix effects (ion suppression or enhancement) as the analyte. By measuring the ratio of the analyte to the internal standard, these variations are canceled out, leading to highly precise and accurate data.[11]

This is crucial for diagnostic applications, such as monitoring urinary cytidine modifications as potential cancer biomarkers.[13][14]

Application 3: Elucidating Pharmacokinetics (PK) and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental to its development. Deuterated compounds are invaluable tools in these studies.[6][15]

When studying a cytidine analog drug, a deuterated version of the drug (e.g., Gemcitabine-d2) can be co-administered with the non-labeled drug. The mass spectrometer can distinguish between the two, allowing for precise determination of parameters like oral bioavailability without intra-subject variability.[16]

Furthermore, Cytidine-d2 can be used to study the pharmacokinetics of cytidine itself. Cytidine deaminase is a key enzyme that rapidly metabolizes cytidine and many of its therapeutic analogs.[16][17] By administering Cytidine-d2 and monitoring the appearance of its primary metabolite, Uridine-d2, researchers can precisely quantify the rate and extent of this critical metabolic step in vivo. This provides crucial insights for designing cytidine-based drugs or co-therapies with deaminase inhibitors.[16][18]

Chapter 3: Experimental Protocol: A Self-Validating System

Trustworthiness in data comes from robust, validated methods. The following protocol for quantifying endogenous cytidine in human plasma is designed as a self-validating system, incorporating calibration standards and quality controls.

Protocol: Quantification of Endogenous Cytidine in Human Plasma by LC-MS/MS

1. Objective: To accurately determine the concentration of cytidine in human plasma using Cytidine-d2 as an internal standard (IS).

2. Materials:

-

Human plasma (K2-EDTA)

-

Cytidine (analytical standard)

-

Cytidine-d2 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

3. Preparation of Standards:

-

Primary Stocks (1 mg/mL): Prepare separate stock solutions of Cytidine and Cytidine-d2 in 50:50 acetonitrile/water.

-

Calibration Curve Standards (0.5 - 500 ng/mL): Serially dilute the Cytidine stock solution in a surrogate matrix (e.g., water or stripped plasma) to prepare a calibration curve with 8 non-zero points.

-

Internal Standard Working Solution (50 ng/mL): Dilute the Cytidine-d2 primary stock in acetonitrile. This solution will be used for protein precipitation.

-

Quality Control (QC) Samples: Prepare QC samples in pooled human plasma at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL). These are prepared independently from the calibration standards.

4. Sample Preparation (Protein Precipitation):

-

Rationale: This step removes large proteins that would interfere with the analysis, while simultaneously adding the internal standard. Adding the IS early ensures it accounts for any analyte loss during the procedure.[11]

-

Procedure:

-

Aliquot 50 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

-

Add 200 µL of the Internal Standard Working Solution (50 ng/mL Cytidine-d2 in acetonitrile).

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the clear supernatant to an LC-MS vial for analysis.

-

5. LC-MS/MS Parameters:

-

Rationale: Chromatographic separation is essential to resolve cytidine from any potential isomers.[19] Tandem mass spectrometry (MS/MS) provides selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

-

Example Parameters:

-

LC Column: HILIC column (e.g., Waters Acquity UPLC BEH Amide)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 95% B, hold for 0.5 min, ramp down to 40% B over 3 min, hold for 1 min, then re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS: Triple Quadrupole

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cytidine (Analyte) | 244.1 | 112.1 | 15 |

| Cytidine-d2 (IS) | 246.1 | 114.1 | 15 |

6. Data Analysis and Validation:

-

Generate a calibration curve by plotting the peak area ratio (Cytidine area / Cytidine-d2 area) against the nominal concentration of the calibrators.

-

Apply a linear regression with 1/x² weighting. The correlation coefficient (r²) must be >0.99.

-

Calculate the concentration of cytidine in the QC samples and unknown samples using the regression equation.

-

System Validation: The calculated concentrations of the QC samples must be within ±15% of their nominal value (±20% for the lowest QC). This confirms the accuracy and precision of the run, validating the entire system from sample prep to detection.

Conclusion: An Indispensable Tool for Modern Science

Cytidine-d2 is far more than a labeled chemical. It is a precision instrument for the modern life scientist. Its applications, grounded in the fundamental principles of nucleoside metabolism and analytical chemistry, provide robust and reliable data. Whether elucidating complex metabolic networks, developing life-saving nucleoside analog drugs, or establishing novel clinical biomarkers, Cytidine-d2 offers a level of clarity and certainty that accelerates discovery. By understanding the causality behind its use and implementing self-validating methodologies, researchers can harness its full potential to push the boundaries of science.

References

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

-

Timmins, G. S. (2018). Deuterium in Drug Discovery and Development. In Comprehensive Medicinal Chemistry III (pp. 577-591). [Link]

-

Jourdain, A. A., & Buescher, J. M. (2021). Nucleosides are overlooked fuels in central carbon metabolism. Trends in Endocrinology & Metabolism, 32(11), 875-878. [Link]

-

BOC Sciences. (2024). Deuterated Drug Discovery - Deuterium(2H) Labeling. YouTube. [Link]

- Google Patents. (1993).

-

Ye, Y., et al. (2025). Increased distribution of carbon metabolic flux during de novo cytidine biosynthesis via attenuation of the acetic acid metabolism pathway in Escherichia coli. Microbial Cell Factories, 24(36). [Link]

-

Ross, C. W. (1965). Metabolism of Cytidine and Uridine in Bean Leaves. Plant Physiology, 40(6), 1224–1231. [Link]

-

Prier, C. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. MacMillan Group Meeting. [Link]

-

Song, F., et al. (2019). Determination of cytidine modifications in human urine by liquid chromatography - Mass spectrometry analysis. Journal of Chromatography B, 1132, 121820. [Link]

-

Beumer, J. H., et al. (2008). Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice. Cancer Chemotherapy and Pharmacology, 62(2), 271–277. [Link]

-

Földesi, A., et al. (2000). The Synthesis of Deuterionucleosides. Nucleosides, Nucleotides and Nucleic Acids, 19(10-12), 1615-1656. [Link]

-

Ye, Y., et al. (2025). Increased distribution of carbon metabolic flux during de novo cytidine biosynthesis via attenuation of the acetic acid metabolism pathway in Escherichia coli. PubMed. [Link]

-

ResearchGate. (n.d.). The proposed metabolic pathways of cytidine. Retrieved from [Link]

-

Harbeson, S. L., & Tung, R. D. (2014). Deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]

-

ResearchGate. (n.d.). Determination of cytidine modifications in human urine by liquid chromatography - Mass spectrometry analysis. Retrieved from [Link]

-

Klimešová, V., et al. (2023). Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. International Journal of Molecular Sciences, 24(13), 10831. [Link]

-

Wang, T., et al. (2023). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. Cell Metabolism, 35(6), 1041-1055.e6. [Link]

-

ResearchGate. (2025). Increased distribution of carbon metabolic flux during de novo cytidine biosynthesis via attenuation of the acetic acid metabolism pathway in Escherichia coli. Retrieved from [Link]

-

Wikipedia. (n.d.). Cytidine. Retrieved from [Link]

-

Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

-

Plunkett, W., et al. (2001). Cellular pharmacokinetics and pharmacodynamics of the deoxycytidine analog 2'-C-cyano-2'-deoxy-1-beta-D-arabino-pentofuranosylcytosine (CNDAC). Biochemical Pharmacology, 61(11), 1435-1443. [Link]

-

Jordheim, L. P., et al. (2017). Metabolism of Nucleosides and Nucleotides Prodrugs. Current Drug Metabolism, 18(10), 916-932. [Link]

-

Parent, R., et al. (2017). Efficient Access to Deuterated and Tritiated Nucleobase Pharmaceuticals and Oligonucleotides using Hydrogen-Isotope Exchange. Angewandte Chemie International Edition, 56(42), 13053-13057. [Link]

-

Aryal, S. (2023). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]

- Google Patents. (2015). US20150119565A1 - Synthesis of deuterated ribo nucleosides, n-protected phosphoramidites, and oligonucleotides.

-

Lavelle, F., et al. (2014). Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine. Blood, 124(11), 1827-1834. [Link]

-

Giebułtowicz, J., & Wroczyński, P. (2021). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules, 26(16), 4939. [Link]

-

Wikipedia. (n.d.). Nucleotide salvage. Retrieved from [Link]

-

Blaney, S. M., et al. (1990). Pharmacokinetics and metabolism of cyclopentenyl cytosine in nonhuman primates. Cancer Research, 50(24), 7917-7921. [Link]

-

Somogyi, A., & Gugler, R. (1983). The pharmacokinetic basis for H2-antagonist drug interactions: concepts and implications. Clinical Pharmacokinetics, 8(6), 463-481. [Link]

-

JJ Medicine. (2017). Pyrimidine Synthesis and Salvage Pathway. YouTube. [Link]

Sources

- 1. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. microbenotes.com [microbenotes.com]

- 4. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Increased distribution of carbon metabolic flux during de novo cytidine biosynthesis via attenuation of the acetic acid metabolism pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increased distribution of carbon metabolic flux during de novo cytidine biosynthesis via attenuation of the acetic acid metabolism pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. isotope.com [isotope.com]

- 13. Determination of cytidine modifications in human urine by liquid chromatography - Mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis [mdpi.com]

- 18. Pharmacokinetics and metabolism of cyclopentenyl cytosine in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

A Technical Guide to Cytidine-d2: Properties, Applications, and Quantitative Analysis

This guide provides an in-depth exploration of Cytidine-d2, a deuterated form of the essential pyrimidine nucleoside, Cytidine. Designed for researchers, chemists, and professionals in drug development, this document details the fundamental chemical identifiers of Cytidine-d2, the strategic rationale for its use, and a practical, field-proven protocol for its primary application as an internal standard in quantitative mass spectrometry.

The Strategic Advantage of Deuteration in Research and Pharmaceutical Development

The substitution of hydrogen with its stable, heavy isotope, deuterium, is a powerful strategy in medicinal chemistry and analytical sciences.[1][2] This seemingly minor modification—the addition of a single neutron—can significantly alter a molecule's physicochemical properties due to the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[3] This fundamental difference provides several key advantages:

-

Improved Metabolic Stability: In drug development, deuteration at sites susceptible to metabolic breakdown can slow the rate of enzymatic metabolism (e.g., by Cytochrome P450 enzymes), leading to a longer drug half-life, reduced dosing frequency, and potentially a more favorable pharmacokinetic (PK) profile.[1][3]

-

Enhanced Safety and Selectivity: By altering metabolic pathways, deuteration can reduce the formation of reactive or non-selective metabolites, thereby improving a drug's overall safety and target selectivity.[1][3]

-

Ideal Internal Standards: For bioanalytical assays, deuterated compounds are the gold standard for internal standards in mass spectrometry. They behave nearly identically to the non-deuterated (endogenous) analyte during sample extraction and chromatographic separation but are distinguishable by their higher mass. This allows for precise and accurate quantification by correcting for matrix effects and variability in sample processing. Cytidine-d2 is primarily used for this purpose.[4][5]

Core Chemical Identifiers of Cytidine-d2

Accurate identification is critical for regulatory compliance, experimental reproducibility, and data integrity. Cytidine-d2 is most commonly deuterated at the 5 and 6 positions of the cytosine ring. The key chemical identifiers are summarized below.

| Identifier | Value | Source |

| CAS Number | 40632-25-5 | [4][6][7] |

| Formal Name | cytidine-5,6-d2 | [4] |

| Synonyms | β-D-Cytidine-d2 | [4] |

| Molecular Formula | C₉H₁₁D₂N₃O₅ | [4][6] |

| Molecular Weight | 245.23 g/mol | [7][8] |

| IUPAC Name | 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | [9] |

| InChI | InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i1D,2D | [4] |

| InChIKey | UHDGCWIWMRVCDJ-SXFMXZDVSA-N | [4] |

| Canonical SMILES | O[C@H]1([H])OCO | [4] |

Conceptual Overview of Synthesis

The synthesis of nucleoside analogues like Cytidine is a well-established field. Generally, the production of Cytidine involves the coupling of a protected cytosine base with a protected ribose sugar, followed by deprotection.

A common route involves:

-

Silanization Protection: The cytosine base is protected, often using a silylating agent like tert-butyl dimethyl chloro silane, to enhance its solubility and reactivity for the subsequent coupling step.[10]

-

Glycosylation: The protected cytosine is then reacted with a protected ribose derivative, such as tetra-O-acetyl-D-ribose, to form the crucial β-N1-glycosidic bond.[10]

-

Deprotection/Ammonolysis: The protecting groups on the sugar and base are removed, often via ammonolysis, to yield the final cytidine molecule.[10]

For Cytidine-d2 , deuteration is introduced by using a deuterated starting material or a specific deuterating reagent during the synthesis of the cytosine ring, prior to its coupling with the ribose sugar.

Application Spotlight: Isotope Dilution Mass Spectrometry

The premier application of Cytidine-d2 is as an internal standard for the accurate quantification of endogenous cytidine in complex biological matrices like plasma, urine, or cell lysates.[4][5] This technique, known as Isotope Dilution Mass Spectrometry (IDMS), relies on the addition of a known quantity of the stable isotope-labeled standard (Cytidine-d2) to a sample at the earliest stage of preparation.

Workflow for LC-MS/MS Quantification

The following diagram illustrates the typical workflow for quantifying an analyte (endogenous Cytidine) using a stable isotope-labeled internal standard (Cytidine-d2).

Caption: LC-MS/MS quantification workflow using a stable isotope-labeled internal standard.

Detailed Experimental Protocol: Quantification of Cytidine in Human Plasma

This protocol provides a robust, self-validating method for determining cytidine concentrations.

1. Materials and Reagents

-

Cytidine (Analyte standard)

-

Cytidine-d2 (Internal Standard, IS)

-

LC-MS grade Acetonitrile (ACN) and Methanol (MeOH)

-

LC-MS grade Formic Acid (FA)

-

Ultrapure Water

-

Human Plasma (K2EDTA anticoagulant)

-

Microcentrifuge tubes and vials

2. Preparation of Standards and Solutions

-

Analyte Stock (1 mg/mL): Accurately weigh and dissolve Cytidine in 50:50 MeOH:Water.

-

IS Stock (1 mg/mL): Accurately weigh and dissolve Cytidine-d2 in 50:50 MeOH:Water.

-

Working IS Solution (100 ng/mL): Dilute the IS Stock in ACN. This solution will be used for protein precipitation.

-

Calibration Standards (0.5 - 500 ng/mL): Serially dilute the Analyte Stock in a surrogate matrix (e.g., water or stripped plasma) to create a calibration curve with 8-10 non-zero points.

-

Quality Control (QC) Samples: Prepare QC samples in the surrogate matrix at low, medium, and high concentrations, independent of the calibration standards.

3. Sample Preparation (Protein Precipitation)

-

Rationale: This step removes large proteins from the plasma that would otherwise interfere with the analysis and damage the LC column.

-

Procedure:

-

Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 200 µL of the cold Working IS Solution (100 ng/mL in ACN) to each tube. The 4:1 ratio of ACN to plasma ensures efficient protein precipitation.

-

Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to an LC-MS vial for analysis.

-

4. LC-MS/MS Instrumentation and Conditions

-

Rationale: Chromatographic separation (LC) isolates the analyte and IS from other matrix components before detection. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% FA in Water

-

Mobile Phase B: 0.1% FA in ACN

-

Gradient: A typical gradient would start at 2-5% B, ramp up to 95% B, and then re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Example):

-

Cytidine: m/z 244.1 → 112.1

-

Cytidine-d2: m/z 246.1 → 114.1

-

-

Note: These transitions must be optimized on the specific instrument being used.

-

5. Data Analysis and System Validation

-

Quantification: Integrate the peak areas for both the Cytidine and Cytidine-d2 MRM transitions. Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Calibration Curve: Plot the Peak Area Ratio against the known concentration of each calibration standard. Apply a linear regression with 1/x² weighting.

-

Validation: The R² value of the curve should be >0.99. The calculated concentrations of the calibration standards and QC samples should be within ±15% of their nominal values (±20% for the lowest standard). This confirms the accuracy and precision of the assay, making it a self-validating system.

-

Final Concentration: Determine the concentration of Cytidine in the unknown samples by interpolating their Peak Area Ratios from the validated calibration curve.

Conclusion

Cytidine-d2 is a vital tool for researchers engaged in metabolomics, pharmacology, and clinical diagnostics. Its primary role as a stable isotope-labeled internal standard enables highly accurate and precise quantification of its endogenous counterpart, cytidine, through the robust technique of isotope dilution mass spectrometry. The underlying principle of deuteration—leveraging the kinetic isotope effect—continues to be a fruitful strategy in modern drug discovery, aiming to create safer and more effective therapeutics.[11] This guide provides the core chemical information and a validated, practical workflow to empower scientists in their application of this important chemical entity.

References

- US Patent US6822090B2 - Process for the preparation of cytidine derivatives.

-

5 Benefits of Deuteration in Drug Discovery. Unibest Industrial Co., Ltd.[Link]

- CN102690311A - Preparation method for cytidine.

-

Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery.[Link]

-

[5',5''-2H2]cytidine Compound Summary. PubChem, National Center for Biotechnology Information.[Link]

-

Cytidine - Wikipedia. Wikipedia, The Free Encyclopedia.[Link]

-

Applications of Deuterium in Medicinal Chemistry. ACS Publications.[Link]

-

Cytidine, 2'-deoxy-2',2'-difluoro-, 3',5'-dibenzoate. PubChem, National Center for Biotechnology Information.[Link]

-

Applications of Deuterium in Medicinal Chemistry. PubMed, National Library of Medicine.[Link]

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. a2bchem.com [a2bchem.com]

- 7. Cytidine-d2_TargetMol [targetmol.com]

- 8. Cytidine-d2-1 | C9H13N3O5 | CID 102601364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cytidine - Wikipedia [en.wikipedia.org]

- 10. CN102690311A - Preparation method for cytidine - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility, Stability, and Handling of Cytidine-d2

Executive Summary

Cytidine-d2 (typically labeled at the 5',5''-ribose position or the 1,3-N/C ring positions) serves as a critical internal standard (IS) for the absolute quantification of cytidine and related pyrimidines in biological matrices.[1] Its utility relies on the principle of Isotope Dilution Mass Spectrometry (IDMS) , where the physicochemical behavior of the isotopologue mirrors the analyte of interest, while providing a distinct mass shift (+2 Da) for detection.

This guide addresses a common failure mode in metabolomics: pre-analytical variability caused by improper handling of nucleoside standards. While Cytidine-d2 is chemically robust, it is thermodynamically unstable in aqueous solution over time, susceptible to both hydrolytic cleavage and deamination.[1] This document synthesizes solubility limits, degradation kinetics, and validated protocols to ensure data integrity.

Physicochemical Profile

The solubility profile of Cytidine-d2 is functionally identical to non-labeled Cytidine. However, the Kinetic Isotope Effect (KIE) may offer marginal stability advantages against enzymatic deamination (depending on the label position), but not against chemical hydrolysis.

Table 1: Core Physicochemical Properties[1]

| Property | Value / Description | Context for Application |

| Molecular Formula | C₉H₁₁D₂N₃O₅ | Mass shift +2.01 Da vs. Cytidine (243.[1][2]22) |

| Molecular Weight | ~245.23 g/mol | Use this value for molarity calculations.[1] |

| Appearance | White Crystalline Solid | Hygroscopic; store in desiccator.[1] |

| pKa | 4.15 (N3 protonization) | Protonates in acidic mobile phases (0.1% FA).[1] |

| LogP | -2.51 (Hydrophilic) | Poor retention on C18; requires HILIC or PGC columns.[1] |

Table 2: Solubility Data (Thermodynamic vs. Kinetic)

| Solvent | Solubility Limit (25°C) | Operational Recommendation |

| Water (Milli-Q) | ~45 - 60 mg/mL | High. Good for working solutions, but prone to bacterial growth and hydrolysis if stored >24h.[1] |

| DMSO | ~25 - 50 mg/mL | Ideal for Stock. Cryo-stable.[1] Prevents hydrolysis during long-term storage.[1] |

| Ethanol | < 1 mg/mL | Poor. Do not use as a primary solvent.[1][3] |

| PBS (pH 7.2) | ~10 mg/mL | Moderate. Use only for immediate biological spike-ins.[1] |

Expert Insight: While literature often cites water solubility up to 100 mg/mL, practical saturation is lower without heating.[1] Never heat Cytidine-d2 to accelerate dissolution ; thermal energy catalyzes the cleavage of the N-glycosidic bond.[1]

Stability & Degradation Mechanisms[4][5][6]

Understanding the degradation pathways is essential for troubleshooting "disappearing" internal standards in LC-MS runs.

The "Two-Front" War: Acid vs. Base

Cytidine-d2 faces two distinct degradation threats based on pH:[1]

-

Acidic Hydrolysis (pH < 3): The glycosidic bond between the cytosine base and the ribose sugar is acid-labile. Prolonged exposure to 0.1% Formic Acid (common in LC-MS vials) at room temperature can lead to the formation of free Cytosine and Ribose.

-

Deamination (pH > 8 or Enzymatic): In basic conditions or presence of Cytidine Deaminase (ubiquitous in plasma/tissue), the exocyclic amine group is hydrolyzed to a ketone, converting Cytidine-d2 into Uridine-d2 .[1]

Visualization of Degradation Pathways

The following diagram illustrates the chemical fate of Cytidine-d2 under stress conditions.

Figure 1: Chemical degradation pathways of Cytidine-d2.[1] Acidic conditions favor glycosidic cleavage (Red), while basic/enzymatic conditions favor deamination to Uridine (Yellow).[1]

Experimental Protocols

Master Stock Preparation (Self-Validating Workflow)

This protocol minimizes weighing errors and maximizes stability by using DMSO as the carrier solvent.[1]

Reagents:

Protocol:

-

Equilibration: Allow the Cytidine-d2 vial to warm to Room Temperature (RT) inside a desiccator before opening. Why? To prevent condensation from introducing water, which initiates hydrolysis.[1]

-

Weighing: Weigh ~5 mg of Cytidine-d2 into a tared amber glass vial. Record exact mass (e.g., 5.12 mg).

-

Dissolution: Calculate the volume of DMSO required to reach exactly 20 mM .

-

Calculation:

[1]

-

-

Mixing: Vortex for 30 seconds. Inspect for clarity.

-

Aliquot & Store: Dispense 50 µL aliquots into cryovials. Store at -80°C .

Stability Claim: DMSO stocks at -80°C are stable for 2 years .

Working Solution & LC-MS Sample Prep

This workflow illustrates the "Just-in-Time" dilution strategy to prevent aqueous degradation.

Figure 2: Operational workflow for preparing Cytidine-d2 working solutions.[1] Note the critical step of preparing the aqueous intermediate daily.

Troubleshooting "Missing" Signal

If Cytidine-d2 signal intensity drops >20% between QC injections:

-

Check pH: Ensure the autosampler wash solvent is not highly basic (pH > 8).

-

Check Temperature: Is the autosampler cooled to 4°C? (Mandatory for nucleosides).[2][4][5][6]

-

Check Deamination: Monitor the MRM transition for Uridine-d2. If Uridine-d2 increases as Cytidine-d2 decreases, your matrix contains active deaminase or high pH.[1]

-

Correction: Add Tetrahydrouridine (THU) to the sample extraction buffer. THU is a potent Cytidine Deaminase inhibitor.

-

Storage & Handling Summary

| State | Condition | Shelf Life | Notes |

| Solid Powder | -20°C, Desiccated | 3-4 Years | Protect from light and moisture.[1] |

| DMSO Stock | -80°C | 2 Years | Avoid repeated freeze-thaw (>5 cycles).[1] |

| Aqueous Solution | 4°C | < 24 Hours | Unstable. Discard after use.[1] |

| In Matrix (Plasma) | -80°C | Variable | Requires Deaminase Inhibitor (THU) for stability.[1] |

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 102601364, Cytidine-d2. Retrieved from [Link].

-

Human Metabolome Database (HMDB). (2023). Metabocard for Cytidine (HMDB0000089). Retrieved from [Link].

-

Costanzi, S., et al. (2012). Human Cytidine Deaminase: Understanding the Catalytic Mechanism. Nucleosides, Nucleotides and Nucleic Acids.[2][3][7][4][6][8][9] Retrieved from [Link].

Sources

- 1. Cytidine (CAS 65-46-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Cytidine | C9H13N3O5 | CID 6175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cytidine | Endogenous Metabolite | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Cytidine - Wikipedia [en.wikipedia.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Impact of organic chemistry conditions on DNA durability in the context of DNA-encoded library technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Role of Deuterated Cytidine in Quantifying RNA Dynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of RNA synthesis and turnover, collectively known as RNA dynamics, is fundamental to understanding gene expression and cellular homeostasis. Traditional methods often provide only static snapshots of RNA populations. Stable isotope labeling, utilizing molecules like deuterated cytidine (Cytidine-d2), offers a powerful approach to kinetically resolve these processes. By introducing a "heavy" isotope of hydrogen (deuterium) into the cellular environment, newly synthesized RNA molecules become labeled. Subsequent analysis, primarily by mass spectrometry, allows for the precise quantification of RNA synthesis and degradation rates. This guide provides an in-depth overview of the principles, experimental workflows, data analysis, and applications of using deuterated cytidine in RNA research, offering a technical resource for scientists aiming to unravel the complex lifecycle of RNA.

Introduction: The Challenge of Measuring a Dynamic Transcriptome

The transcriptome is not a static entity; it is in a constant state of flux, with transcription and degradation rates finely tuned to meet the cell's needs. Understanding these dynamics is crucial for elucidating gene regulation in both healthy and diseased states. Early methods for studying RNA turnover often relied on transcriptional inhibition, which can induce significant cellular stress and artifacts, confounding the interpretation of results.

Metabolic labeling with isotopic tracers has emerged as a superior alternative. This technique involves introducing atoms with a heavier, non-radioactive isotope (like deuterium, 13C, or 15N) into cellular metabolism.[1] These heavy atoms are then incorporated into newly synthesized biomolecules, including RNA.[1] Because the stable isotope label minimally alters the chemical properties of the precursor molecule, it acts as a reliable tracer without perturbing cellular function.[2] Mass spectrometry can then distinguish between the "light" pre-existing molecules and the "heavy" newly synthesized ones, enabling the calculation of turnover rates.[2]

Deuterated Cytidine: A Probe for Nascent RNA Synthesis

Principle of Metabolic Labeling with Deuterium

Deuterium (²H), a stable isotope of hydrogen, is an ideal label for metabolic studies.[1] It can be introduced to cells in various forms, including deuterated water (D₂O) or, more specifically for RNA studies, deuterated nucleosides like Cytidine-d2.[3] When cells are cultured in the presence of Cytidine-d2, the labeled nucleoside is taken up and incorporated into the cellular nucleotide triphosphate pools.

Mechanism of Cytidine-d2 Incorporation

Once inside the cell, Cytidine-d2 is phosphorylated through the nucleoside salvage pathway to become deuterated cytidine triphosphate (CTP-d2). This labeled CTP then serves as a substrate for RNA polymerases, which incorporate it into newly transcribed RNA molecules. The deuterium label, being slightly heavier than hydrogen, results in a measurable mass shift in the resulting RNA fragments, which is the basis for its detection by mass spectrometry.[2]

Advantages of a Deuterium-Based Label

-

Minimal Perturbation: Deuterium labeling generally does not significantly alter the physicochemical properties of the parent compound, ensuring that the biological processes under investigation remain unperturbed.[2]

-

High Sensitivity: Modern mass spectrometers can readily detect the small mass shift imparted by deuterium, allowing for sensitive quantification.[2]

-

Versatility: Deuterated compounds can be used in a wide range of biological systems, from cell culture to whole organisms.[4]

-

Safety: As a non-radioactive stable isotope, deuterium poses no radiological hazards.[1]

Experimental Workflow: From Labeling to Analysis

A typical experiment to measure RNA synthesis rates using Cytidine-d2 involves several key stages: metabolic labeling, RNA extraction, enzymatic digestion, and mass spectrometry analysis.[5][6]

Detailed Experimental Protocol

1. Cell Culture and Labeling:

- Culture cells of interest under standard conditions to the desired confluence.

- Introduce Cytidine-d2 to the culture medium at a predetermined concentration. The optimal concentration and labeling duration must be empirically determined but typically range from hours to days depending on the expected turnover rate of the RNA species of interest.

- Rationale: The labeling time is critical. Short pulses are used to capture rapidly synthesized transcripts, while longer time courses are necessary for more stable RNAs. A time-course experiment is highly recommended to accurately model the kinetics.

2. Control Groups (Self-Validation):

- Unlabeled Control: A parallel culture grown without Cytidine-d2 is essential to establish the natural isotopic distribution (baseline) of the target nucleosides.

- Time Zero (T=0) Control: Harvest a sample immediately after adding the label to account for any background signal.

3. RNA Isolation and Purification:

- Harvest cells at designated time points.

- Isolate total RNA using a robust method such as phenol-chloroform extraction or a column-based kit.[5][6]

- Rationale: High-purity RNA is crucial to avoid interference from other biomolecules during mass spectrometry. Ensure RNase-free conditions throughout the procedure to prevent sample degradation.[7]

4. Enzymatic Hydrolysis to Nucleosides: